molecular formula C8H10N2OS B8750727 1-(4-(Methylthio)phenyl)urea CAS No. 59000-17-8

1-(4-(Methylthio)phenyl)urea

Cat. No.: B8750727
CAS No.: 59000-17-8
M. Wt: 182.25 g/mol
InChI Key: NPIVWQBEIBMEOI-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)phenyl)urea is a urea derivative characterized by a methylthio (-SMe) substituent at the para position of the phenyl ring. Urea derivatives are widely explored in medicinal and materials chemistry due to their hydrogen-bonding capacity, structural versatility, and bioactivity .

Properties

CAS No.

59000-17-8

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

(4-methylsulfanylphenyl)urea

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)

InChI Key

NPIVWQBEIBMEOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The methylthio group in 1-(4-(Methylthio)phenyl)urea differs from other common aryl substituents (e.g., chloro, methoxy, nitro) in its electron-donating/withdrawing properties and steric bulk. For example:

  • Its smaller size compared to -SMe may result in tighter crystal packing, as seen in a melting point of 209°C .
  • Methylthio substituent (e.g., compound 1o in ) : The -SMe group is moderately electron-donating via resonance but introduces steric bulk. In compound 1o (meta-substituted), this group contributes to a high melting point (227.3–228.4°C), likely due to enhanced van der Waals interactions .

Physical Properties

  • Melting Points : The methylthio group’s larger size and polarizability likely contribute to higher melting points compared to chloro analogs. For example, 1o (227.3–228.4°C) vs. 1-(4-Chlorophenyl)urea (209°C) .
  • Solubility : Sulfur-containing groups like -SMe may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with -OMe, which increases polarity .

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